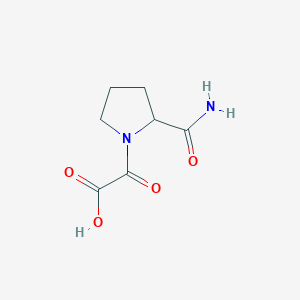
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine
Descripción general
Descripción
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine, also known as 4-BPMPA, is an amine compound with a wide range of applications in scientific research. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and has been used in laboratory experiments to study the effects of MAO inhibition on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Neurochemical Comparative Studies
Research has shown that piperazine analogs, including substances structurally similar to 4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine, mimic the molecular mechanism of certain psychoactive compounds by stimulating the release of neurotransmitters such as serotonin (5-HT) and dopamine (DA) from neurons. For example, the study by Baumann et al. (2005) compared the neurochemical effects of MDMA, BZP, and TFMPP in rats, revealing how these substances evoke transporter-mediated release of neurotransmitters, with specific piperazines selectively releasing DA or 5-HT. These findings contribute to understanding the psychoactive effects and potential risks of piperazine analogs, particularly when coadministered at high doses (Baumann et al., 2005).
Antimicrobial Activities
In the quest for new antimicrobial agents, piperazine derivatives have been investigated for their efficacy against various pathogens. Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, highlighting the potential of benzyl-substituted piperazines for developing novel antimicrobial drugs. This research opens avenues for exploiting piperazine derivatives in combating tuberculosis and possibly other microbial infections (Bogatcheva et al., 2006).
CNS Agents and Neuroleptic Activity
The central nervous system (CNS) therapeutic potential of piperazine derivatives has been explored in various studies. For instance, the synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines as potential neuroleptic agents demonstrated the neuroleptic-like activity of compounds with specific substituents, indicating their possible use in treating conditions like schizophrenia (Hino et al., 1988).
Dopamine and Serotonin Release Effects
Piperazine analogs, particularly when used in combinations, have been shown to affect dopamine and serotonin release in the brain, mimicking the effects of known psychoactive substances. Studies have provided insights into the recreational use of such combinations due to their ability to elevate extracellular levels of these neurotransmitters, thus influencing mood and perception (Baumann et al., 2003).
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-13-17(7-8-18(15)19)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQNYSKBIUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)



![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)
![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)





![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)